甘尼替尼

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Ganetespib functions by inhibiting the activity of heat shock protein 90 (Hsp90), a molecular chaperone involved in the posttranslational folding, stability, and function of its client proteins. These client proteins include various kinases, hormone receptors, and other signaling molecules that are essential for cell growth, differentiation, and survival. By binding to the ATP-binding domain of Hsp90, ganetespib disrupts its chaperone function, leading to the degradation of client proteins such as epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and insulin-like growth factor-1 receptor (IGF-1R) .

Cellular Effects

Ganetespib has been shown to induce apoptosis and growth arrest in a variety of cancer cell lines, including lung cancer, prostate cancer, and leukemia. It exerts its effects by disrupting multiple oncogenic signaling pathways, such as the PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT3 pathways. This disruption leads to the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis and metastasis . Additionally, ganetespib has been found to cause the degradation of key signaling proteins, thereby impairing cell survival and proliferation .

Molecular Mechanism

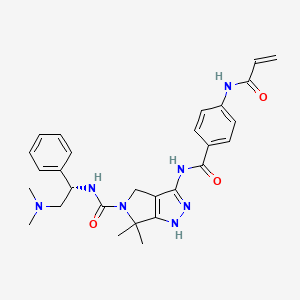

At the molecular level, ganetespib binds to the ATP-binding domain of heat shock protein 90 (Hsp90), inhibiting its chaperone activity. This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, which are crucial for the growth and survival of cancer cells. The degradation of these client proteins results in the disruption of multiple signaling pathways, ultimately leading to cell death. Ganetespib has shown greater potency and efficacy compared to other Hsp90 inhibitors, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG), due to its unique resorcinolic triazolone structure .

Temporal Effects in Laboratory Settings

In laboratory settings, ganetespib has demonstrated sustained antitumor activity even with short exposure times. Studies have shown that ganetespib can induce rapid degradation of Hsp90 client proteins and maintain its activity over extended periods. The compound has also exhibited stability and minimal degradation in various in vitro and in vivo models . Long-term studies have indicated that ganetespib can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity to normal tissues .

Dosage Effects in Animal Models

In animal models, the effects of ganetespib have been found to vary with different dosages. Higher doses of ganetespib have shown greater antitumor efficacy, with significant growth inhibition and tumor regression observed in various xenograft models. At very high doses, some toxic effects have been reported, including weight loss and mild liver toxicity . Optimal dosing regimens have been identified to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Ganetespib is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The compound is then excreted through the bile and urine. Studies have shown that ganetespib can affect metabolic flux and alter the levels of various metabolites in cancer cells. By inhibiting Hsp90, ganetespib disrupts the function of key metabolic enzymes and pathways, leading to changes in cellular metabolism .

Transport and Distribution

Ganetespib is efficiently transported and distributed within cells and tissues. It has been shown to penetrate tumor tissues effectively, including hypoxic regions that are typically resistant to other therapies. The compound interacts with various transporters and binding proteins, facilitating its accumulation in cancer cells. This efficient distribution contributes to its potent antitumor activity .

Subcellular Localization

Ganetespib primarily localizes to the cytoplasm, where it interacts with heat shock protein 90 (Hsp90) and its client proteins. The compound has been found to accumulate in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on protein folding and stability. Post-translational modifications and targeting signals play a role in directing ganetespib to these compartments, enhancing its therapeutic efficacy .

准备方法

甘尼替尼是通过一系列涉及形成含间苯二酚的三唑酮化合物的化学反应合成的。 合成路线通常涉及使用二甲基亚砜 (DMSO) 作为溶剂和各种试剂来获得所需的化学结构 . 甘尼替尼的工业生产方法涉及使用优化反应条件进行大规模合成,以确保最终产品的产率和纯度高 .

化学反应分析

甘尼替尼会经历多种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物通常是具有修饰官能团的原始化合物的衍生物 .

相似化合物的比较

属性

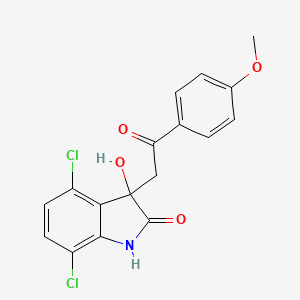

IUPAC Name |

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQIUULWULRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025663 | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888216-25-9 | |

| Record name | Ganetespib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888216259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganetespib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANETESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E8412Y946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Ganetespib is a small molecule inhibitor of heat shock protein 90 (Hsp90). [, ] It binds to the ATP-binding pocket of Hsp90, preventing the chaperone from binding ATP and adopting the conformation required for its function. [, ] Hsp90 is essential for the proper folding, stability, and function of hundreds of client proteins, many of which are involved in oncogenesis. [, , , ] By inhibiting Hsp90, ganetespib promotes the degradation of these client proteins, ultimately disrupting multiple oncogenic signaling pathways. [, , , , , , , , , , , , , ] These pathways include those involved in proliferation, survival, angiogenesis, cell cycle regulation, and DNA damage repair. [, , , , , ]

ANone: The provided scientific research does not delve into the specific spectroscopic data of Ganetespib. For detailed information on its molecular formula and weight, it is recommended to refer to publicly available chemical databases like PubChem or ChemSpider.

ANone: The provided research primarily focuses on the biological activity and therapeutic potential of Ganetespib. Information regarding its material compatibility, stability under various conditions, and performance in non-biological applications is not discussed.

A: Ganetespib is not described as possessing catalytic properties. Its mechanism of action revolves around inhibiting the chaperone function of Hsp90, not catalyzing chemical reactions. [, ] The research highlights its selectivity for cancer cells due to their reliance on Hsp90 for the stability of oncogenic proteins. [, ]

ANone: The provided research abstracts do not explicitly mention the use of computational chemistry, simulations, or QSAR models in the development or study of Ganetespib.

A: While the provided research confirms Ganetespib's classification as a "resorcinolic triazolone inhibitor," [, ] specific details on SAR studies and the impact of structural modifications are not discussed.

ANone: Information on the stability of Ganetespib under various conditions and specific formulation strategies is not elaborated upon in the provided research abstracts.

ANone: The provided research abstracts, being primarily focused on preclinical and early clinical findings, do not delve into the specifics of SHE (Safety, Health, and Environment) regulations, compliance, or risk minimization strategies related to Ganetespib.

A: Research indicates that Ganetespib is rapidly eliminated from plasma and normal tissues, but displays a longer half-life in tumor tissues, supporting a once-weekly dosing schedule. [] The compound effectively inhibits tumor growth in various preclinical models, both as a single agent and in combination with other therapies. [, , , , , , , , ] More detailed information on ADME is not provided in the abstracts.

A: Extensive preclinical studies have investigated Ganetespib's efficacy using in vitro cell-based assays and in vivo animal models. [, , , , , , , , ] These studies demonstrated its activity against a wide range of cancer types, including breast cancer, lung cancer, melanoma, and colorectal cancer. [, , , , , , , , , , , , , , ] Several clinical trials have been conducted to evaluate Ganetespib as a single agent or in combination with chemotherapy in various cancer types. [, , , , , , , , , , , ] While some trials showed promising early results, including tumor shrinkage and improved progression-free survival, a Phase III trial in lung cancer was halted early due to futility. [, ]

ANone: The provided research abstracts do not mention specific drug delivery or targeting strategies employed with Ganetespib.

A: Research suggests that patients with higher expression of the drug-metabolizing enzyme UDP-glucuronosyltransferase 1A (UGT1A) may be more likely to develop resistance to Ganetespib. [] Elevated lactate dehydrogenase (LDH) levels have also been investigated as a potential biomarker of response. [] Further research is needed to identify reliable biomarkers for predicting efficacy, monitoring response, and identifying potential adverse effects.

A: Several analytical techniques have been employed in Ganetespib research, including Western blotting for assessing client protein degradation, cell viability assays for determining IC50 values, flow cytometry for cell cycle analysis, and reverse phase protein array (RPPA) for studying signaling pathway modulation. [, , , , , , , , , , , ] Additionally, isotope labeling and LC-MS/MS have been used to determine Hsp90 occupancy by ganetespib in cancer cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

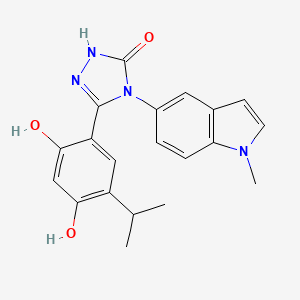

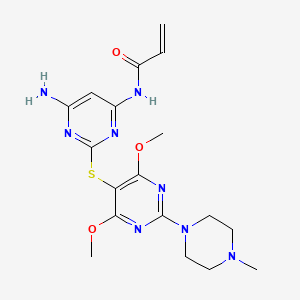

![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)